molecular formula C8H10BClO3 B1587200 3-Chloro-4-ethoxyphenylboronic acid CAS No. 279261-81-3

3-Chloro-4-ethoxyphenylboronic acid

Cat. No. B1587200
M. Wt: 200.43 g/mol
InChI Key: QZMQZKMQXURQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-ethoxyphenylboronic acid (CEPBA) is a compound of interest in the field of organic chemistry, specifically in the area of catalysis. It is an organoboron compound, which has been studied for its potential applications in the synthesis of organic compounds. CEPBA is a versatile reagent, which can be used in a variety of organic reactions, such as the synthesis of amines, alcohols, and carboxylic acids. In addition, CEPBA has been studied for its potential applications in the synthesis of biologically active compounds.

Scientific Research Applications

Supramolecular Assemblies

3-Chloro-4-ethoxyphenylboronic acid has applications in the design and synthesis of supramolecular assemblies. Research shows that phenylboronic acids can form O–H⋯N hydrogen bonds with hetero N-atoms, creating intricate molecular structures (Pedireddi & Seethalekshmi, 2004). Additionally, these assemblies can be stabilized by C–H⋯O hydrogen bonding (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Fluorescence Quenching Studies

Fluorescence quenching studies involving derivatives of phenylboronic acid, such as 5-chloro-2-methoxyphenylboronic acid, reveal insights into their interaction with quenchers like aniline. These studies provide valuable data on various quenching parameters and mechanisms, contributing to a better understanding of the photophysical properties of these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Cross-Coupling Reactions

3-Chloro-4-ethoxyphenylboronic acid is significant in cross-coupling reactions. For example, arylboronic acids, including derivatives of phenylboronic acid, are used in Suzuki cross-coupling reactions to create various organic compounds with potential pharmacological applications (Ikram et al., 2015). These reactions are essential for synthesizing complex organic molecules.

Vibrational Spectra Analysis

Studies on the vibrational spectra of 4-chloro- and 4-bromophenylboronic acids, related to 3-Chloro-4-ethoxyphenylboronic acid, provide insights into their structural and spectroscopic properties. These analyses, including Raman and FTIR spectroscopy, contribute to a deeper understanding of the physical and chemical characteristics of these compounds (Kurt, 2009).

Bioorthogonal Coupling Reactions

In bioorthogonal chemistry, phenylboronic acids are used in coupling reactions that are orthogonal to protein functional groups. This application is crucial for protein conjugation under physiologically compatible conditions, with potential applications in biological and medical research (Dilek, Lei, Mukherjee, & Bane, 2015).

properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQZKMQXURQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395448
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxyphenylboronic acid

CAS RN

279261-81-3
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279261-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-ethoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-ethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-ethoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-ethoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-ethoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-ethoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-ethoxyphenylboronic acid

Citations

For This Compound
1
Citations
IB Seiple - 2011 - search.proquest.com
This thesis follows the progression of efforts that culminated in the enantioselective total syntheses of the most ornate members of the pyrrole-imidazole alkaloid family: the axinellamines…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.